molecular formula C5H7ClN2O2 B12357131 6-Chloro-3-methyl-1,3-diazinane-2,4-dione

6-Chloro-3-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12357131
M. Wt: 162.57 g/mol
InChI Key: UTVKUNGVCMZYJS-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C5H6ClN2O2 It is a derivative of diazinane, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1,3-diazinane-2,4-dione typically involves the chlorination of 3-methyl-1,3-diazinane-2,4-dione. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-3-methyl-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The chlorine atom and the diazinane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methyluracil: Another chlorinated derivative with similar structural features.

    6-Chloro-8-methyl-1,3-benzoxazine-2,4-dione: A compound with a benzoxazine ring instead of a diazinane ring.

    6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with a methyl group at the 6th position.

Uniqueness

6-Chloro-3-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

6-chloro-3-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h3H,2H2,1H3,(H,7,10)

InChI Key

UTVKUNGVCMZYJS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(NC1=O)Cl

Origin of Product

United States

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